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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Avotaciclib (also known as BEY1107) is an investigational small molecule that functions as a Cyclin-

dependent kinase 1 (CDK1) inhibitor [1]. Its chemical formula is C13H11N7O [1].

The table below summarizes its key characteristics based on the available search results:

Attribute Description

Primary Target CDK1 (Cyclin-dependent kinase 1) [1]

Mechanism of Action Inhibition of CDK1 kinase activity [1]

Therapeutic Context Investigational drug in clinical trials for solid tumors [1]
Available Cross-reactivity Limited; no broad kinome-wide selectivity profile found in search
Data results

Experimental Contexts and Protocols Citing Avotaciclib

Researchers use Avotaciclib as a selective CDK1 inhibitor in mechanistic studies. The following table

outlines key experimental methodologies from recent research:
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Research Context Experimental Protocol Summary Role of Avotaciclib

| Overcoming Paclitaxel Resistance (Ovarian Cancer) [2] | 1. Cell Viability (MTT Assay): Measure
mitochondrial conversion of MTT to formazan after 48h drug treatment. Absorbance at 595nm [2]. 2.
Apoptosis Assay (Flow Cytometry): Stain cells with Annexin V-FITC & propidium iodide after 48h
treatment. Analyze with Cytoflex flow cytometer [2]. 3. Mitochondrial & Cytosolic Fractionation: Use
fractionation kit to isolate compartments, then analyze protein localization via Western Blot [2]. | Tool
compound to demonstrate that CDK1 inhibition blocks apoptosis induced by paclitaxel/duloxetine
combination [2]. | | Radiosensitization (Pancreatic Cancer) [3] | 1. Clonogenic Survival Assay: Irradiate
cells after CDK1 inhibitor treatment, allow colony formation, and count colonies to assess radiosensitivity
[3]. 2. Immunofluorescence: Detect yH2AX foci to quantify DNA double-strand breaks [3]. 3. Western
Blot Analysis: Analyze protein expression and phosphorylation changes in DNA damage response pathways
(e.g., pH2AX, pCDK1) [3]. | Used alongside RO-3306 (another CDK1 inhibitor) to show that CDK1
inhibition enhances radiation-induced DNA damage and cell death [3]. | | Computational Screening
(Ovarian Cancer) [4] | 1. Molecular Docking: Screen compound libraries against the 3D structure of
CDKI1 to predict binding affinity and pose [4]. 2. Molecular Dynamics (MD) Simulations: Simulate the
physical movements of the CDK1-ligand complex over time (e.g., 100-200 ns) to assess binding stability [4].
| One of several compounds (including Adavosertib, Naringin) evaluated in silico for binding to CDK1 and

its regulatory kinase, WEE1 [4]. |

The Central Role of CDK1 in Cancer Signhaling

To understand Avetaciclib's mechanism, it's helpful to view CDK1's central role in the cell cycle and cancer.

The diagram below illustrates the key pathway and the point where Avetaciclib acts.
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CDK1 is a master regulator of the cell cycle, and its dysregulation is a hallmark of cancer [5]. It forms a
complex with Cyclin B, which drives the transition from the G2 phase to the M (mitosis) phase [6] [5]. This
active complex phosphorylates a vast array of substrates (over 70 have been identified) that control crucial
mitotic events like nuclear envelope breakdown and chromosome segregation [1] [5]. By inhibiting CDK1,

Avoetaciclib halts this process, preventing cancer cells from dividing.

A Framework for Predicting Kinase Cross-Reactivity

While experimental profiling data for Avetaciclib is limited in the search results, computational methods
exist to predict kinase inhibitor cross-reactivity. The workflow below outlines this general approach, which

could be applied to Avotaciclib.
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These computational methods, such as X-ReactKIN, leverage machine learning to predict cross-reactivity by
analyzing the similarities between the ATP-binding sites of different kinases and the chemical features of
inhibitors [7] [8] [9]. The underlying principle is that kinases with similar binding cavities are more likely
to be inhibited by the same compound [8] [9]. These tools can help prioritize kinases for small-scale

counter-screen experiments, making the profiling process more efficient [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3612582#avotaciclib-cross-

reactivity-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11660910/
https://www.sciencedirect.com/science/article/abs/pii/S0167814024035096
https://www.mdpi.com/1422-0067/26/18/9168
https://www.nature.com/articles/s41698-023-00407-7
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2997910/
https://bmcchem.biomedcentral.com/articles/10.1186/1752-153x-2-s1-p19
https://bmcchem.biomedcentral.com/articles/10.1186/1752-153x-2-s1-p19
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2014.00196/full
https://www.smolecule.com/products/b3612582#avotaciclib-cross-reactivity-with-other-kinases
https://www.smolecule.com/products/b3612582#avotaciclib-cross-reactivity-with-other-kinases
https://www.smolecule.com/products/b3612582#avotaciclib-cross-reactivity-with-other-kinases
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s3612582?utm_src=pdf-bulk
https://www.smolecule.com/products/s3612582?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s3612582?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

